molecular formula C9H8ClNO4 B8440063 Methyl 2-(2-Nitro-5-chlorophenyl)acetate CAS No. 22908-29-8

Methyl 2-(2-Nitro-5-chlorophenyl)acetate

Cat. No. B8440063
Key on ui cas rn: 22908-29-8
M. Wt: 229.62 g/mol
InChI Key: KOBQBYWAUJJPSF-UHFFFAOYSA-N
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Patent
US05164499

Procedure details

To a solution of 1.576 g (10 mmol) of 4-chloronitrobenzene and 1.68 mL (10.22 mmol) of carbomethyoxymethyltrimethylsilane in anhydrous THF was added 2.751 g (10 mmol) of TASF in 5 mL of acetonitrile at -78° C. The mixture was stirred for 7 hrs at that temperature, and 0.50 mL (9.70 mmol) of bromine was added dropwise. Stirring was continued for 1 hr, and saturated sodium bisulfite was added. The product was extracted into ether and isolated by chromatography on silica using 30% ether/hexane as solvent. The yield was 1.15 g (50%) product, which was an oil. The product was analyzed by infrared spectroscopy and nuclear magnetic resonance spectroscopy.
Quantity
1.576 g
Type
reactant
Reaction Step One
[Compound]
Name
carbomethyoxymethyltrimethylsilane
Quantity
1.68 mL
Type
reactant
Reaction Step One
Name
Quantity
2.751 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.CN([S+](N(C)C)N(C)C)C.C[Si-](F)(F)(C)C.BrBr.S(=O)(O)[O-:30].[Na+].C1[CH2:38][O:37][CH2:36][CH2:35]1>C(#N)C>[N+:8]([C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][C:4]=1[CH2:35][C:36]([O:37][CH3:38])=[O:30])([O-:10])=[O:9] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1.576 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)[N+](=O)[O-]
Name
carbomethyoxymethyltrimethylsilane
Quantity
1.68 mL
Type
reactant
Smiles
Name
Quantity
2.751 g
Type
reactant
Smiles
CN(C)[S+](N(C)C)N(C)C.C[Si-](C)(C)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Step Four
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into ether
CUSTOM
Type
CUSTOM
Details
isolated by chromatography on silica using 30% ether/hexane as solvent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1)Cl)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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